3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused bicyclic core combining triazole and pyrimidinone moieties. The substituents at positions 3 and 6—3,4-dimethylphenyl and 4-(trifluoromethyl)benzyl groups, respectively—impart distinct electronic and steric properties. These modifications are designed to enhance target binding affinity, metabolic stability, and bioavailability, making it a candidate for therapeutic applications (e.g., kinase inhibition or antimicrobial activity, inferred from structural analogs in , and 12).
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O/c1-12-3-8-16(9-13(12)2)28-18-17(25-26-28)19(29)27(11-24-18)10-14-4-6-15(7-5-14)20(21,22)23/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRKRBZSQWWGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.
Synthesis of the Pyrimidine Ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.
Coupling of the Rings: The triazole and pyrimidine rings are then fused together through cyclization reactions.
Introduction of Substituents: The dimethylphenyl and trifluoromethylphenyl groups are introduced through substitution reactions, often using reagents like Grignard reagents or organolithium compounds.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl (-CF₃) group and nitrogen atoms in the triazole ring serve as primary sites for nucleophilic attacks.
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Reagents/Conditions : Reactions with amines (e.g., methylamine, piperidine) or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).
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Outcomes :
Hydrolysis and Ring-Opening Reactions
The pyrimidine ring is susceptible to hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis (HCl/H₂O, reflux):
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Cleavage of the pyrimidine ring yields substituted urea and carbonyl intermediates.
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Alkaline Hydrolysis (NaOH/EtOH):
Cycloaddition and Cross-Coupling Reactions
The triazole moiety participates in [3+2] cycloadditions and palladium-catalyzed couplings:
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Click Chemistry (Cu-catalyzed azide-alkyne cycloaddition):
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Functionalization at the triazole N1 position generates bioconjugates for targeted drug delivery.
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Suzuki-Miyaura Coupling :
Electrophilic Aromatic Substitution
The 3,4-dimethylphenyl group undergoes electrophilic substitution:
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Nitration (HNO₃/H₂SO₄):
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Nitro groups predominantly add to the para position of the dimethylphenyl ring.
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Sulfonation (H₂SO₄/SO₃):
Oxidation and Reduction Reactions
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Oxidation (KMnO₄/H₂O):
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The methyl group on the phenyl ring oxidizes to a carboxylic acid, altering electronic properties.
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Reduction (H₂/Pd-C):
Regioselectivity and Steric Effects
Steric hindrance from the 3,4-dimethylphenyl and trifluoromethylbenzyl groups directs reactivity:
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Reactions at the triazole N2 position are favored due to lower steric bulk compared to N1.
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Electronic effects from the -CF₃ group deactivate adjacent positions, limiting electrophilic substitution on the benzyl ring .
Analytical and Mechanistic Insights
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HPLC-MS : Used to monitor reaction progress and identify intermediates.
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X-ray Crystallography : Confirms regioselectivity in substitution reactions by mapping bond angles and electron density .
Biological Relevance
Modifications via these reactions enhance binding to biological targets:
Scientific Research Applications
3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares the target compound with five structurally related triazolopyrimidinone derivatives:
*Estimated based on substituent contributions; exact data unavailable in provided evidence.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The target compound’s 4-(trifluoromethyl)benzyl group (CF₃) enhances lipophilicity and metabolic stability compared to the 4-methylbenzyl group (CH₃) in ’s analog . In ’s compound, the 4-(trifluoromethoxy)phenyl group (CF₃O) introduces similar lipophilicity but may reduce steric bulk compared to the target’s 3,4-dimethylphenyl .
Steric and Conformational Effects:
- The 3,4-dimethylphenyl group in the target compound introduces ortho-substitution, which may restrict rotational freedom compared to para-substituted analogs (e.g., ’s 4-fluorophenyl) .
- The piperazinyl-ethyl ketone substituent in ’s compound adds flexibility and hydrogen-bonding capacity, contrasting with the rigid benzyl groups in the target .
Structural Conformation and Crystallography
- Planarity of Core: All triazolopyrimidinone derivatives (e.g., ) display near-planar cores (deviation <0.03 Å), essential for maintaining conjugation and binding to flat enzymatic pockets .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, particularly its anticancer properties and potential as a therapeutic agent.
In Vitro Studies
Research has demonstrated that triazolopyrimidine derivatives exhibit significant anticancer activity. A study assessing various synthesized compounds found that those related to the triazolopyrimidine class showed promising results against human tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Specifically, compounds derived from similar structures demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in these lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 10.5 |
| 2 | A549 | 15.2 |
| 3 | HCT116 | 20.0 |
The mechanism of action for triazolopyrimidine derivatives often involves the inhibition of key cellular pathways associated with cancer progression. For instance, these compounds have been shown to promote tubulin polymerization and inhibit protein kinases involved in cell cycle regulation . The introduction of substituents such as trifluoromethyl groups has been linked to enhanced binding affinity to target proteins involved in tumor growth.
Antiviral Properties
Recent investigations have also highlighted the antiviral potential of triazolopyrimidine derivatives against SARS-CoV-2. Molecular docking studies indicated that certain derivatives could effectively bind to the main protease (Mpro) of SARS-CoV-2 with high affinity, suggesting their potential as therapeutic agents against COVID-19 .
Binding Affinity Data
The binding affinities for selected compounds were reported as follows:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Lead 1 | -9.0 |
| Lead 2 | -8.5 |
Case Study 1: Anticancer Efficacy
In a controlled experiment involving MCF-7 and A549 cell lines, a derivative of the compound was tested for its cytotoxic effects. Results indicated that it significantly reduced cell viability compared to untreated controls. The study concluded that the compound's structural modifications were crucial for enhancing its anticancer efficacy .
Case Study 2: Antiviral Activity Against SARS-CoV-2
A study screened numerous compounds for their ability to inhibit SARS-CoV-2 Mpro. Among these, derivatives resembling the triazolopyrimidine structure exhibited potent inhibitory effects with minimal toxicity profiles compared to standard antiviral drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
